molecular formula C15H13NO5 B1429593 Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate CAS No. 1415719-17-3

Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

Cat. No.: B1429593
CAS No.: 1415719-17-3
M. Wt: 287.27 g/mol
InChI Key: LRKPVXZHWAULPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is a chemical compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H13NO5 . The structure includes a methoxy group (OCH3), a formyl group (CHO), and an isonicotinate group (C6H4NO2).

Scientific Research Applications

Organic Synthesis and Catalysis

Research involving compounds with similar structural motifs to Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate often focuses on organic synthesis, particularly in the development of intermediates for complex natural products and pharmaceuticals. For instance, studies on the synthesis of methoxyphenol derivatives highlight their role as intermediates in the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities (Lou Hong-xiang, 2012). These compounds can be synthesized through condensation reactions, with the optimization of reaction conditions being crucial for yield improvement.

Biological Activities and Medicinal Chemistry

Methoxyphenols, which share structural similarities with this compound, have been investigated for their biological activities, including their role as allosteric modifiers of hemoglobin. This suggests potential applications in clinical or biological areas that would benefit from modified oxygen supply, such as ischemia, stroke, and tumor radiotherapy (R. Randad et al., 1991). Additionally, derivatives of methoxyphenols have shown a range of biological activities, including antimicrobial and anticancer properties (Atta-ur-rahman et al., 1997), suggesting a potential interest in similar compounds for pharmaceutical development.

Analytical Chemistry and Material Science

In analytical chemistry, derivatives of methoxyphenols have been utilized in the synthesis of azo compounds for the spectrophotometric determination of metals, indicating their utility as analytical reagents (J. J. Arias et al., 1984). Furthermore, research into the electropolymerization of phenylphenol isomers, including methoxyphenol derivatives, in organic solvents for sensing applications highlights their potential in material science for developing sensors and other functional materials (L. Kiss et al., 2022).

Mechanism of Action

Target of Action

This compound is used as a laboratory chemical, where it aids in the synthesis of other substances .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate are currently unknown. Therefore, its impact on bioavailability cannot be determined at this time .

Result of Action

It is known that the compound has an influence on the movement of thrips

Properties

IUPAC Name

methyl 2-(4-formyl-2-methoxyphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-19-13-7-10(9-17)3-4-12(13)21-14-8-11(5-6-16-14)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKPVXZHWAULPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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